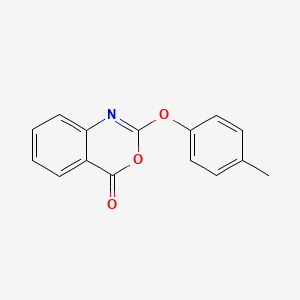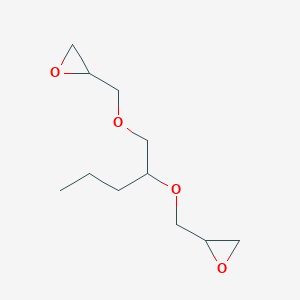
1,2-Bis(glycidyloxy)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(glicidiloxi)pentano, también conocido como éter diglicidílico de 1,2-pentanodiol, es un compuesto orgánico con la fórmula molecular C11H20O4. Es un tipo de éter glicidílico, que se caracteriza por la presencia de grupos epóxidos. Este compuesto se utiliza en diversas aplicaciones industriales debido a su reactividad y capacidad para formar polímeros reticulados.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,2-Bis(glicidiloxi)pentano se puede sintetizar mediante la reacción de 1,2-pentanodiol con epiclorhidrina en presencia de una base como el hidróxido de sodio. La reacción típicamente implica la formación de una clorhidrina intermedia, que luego se deshidroclorina para formar los grupos epóxidos.
Métodos de producción industrial
En entornos industriales, la producción de 1,2-Bis(glicidiloxi)pentano a menudo implica procesos continuos con condiciones de reacción controladas para garantizar un alto rendimiento y pureza. El uso de catalizadores y temperaturas y presiones de reacción optimizadas son comunes para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
1,2-Bis(glicidiloxi)pentano experimenta varias reacciones químicas, que incluyen:
Reacciones de apertura del anillo epóxido: Los grupos epóxidos pueden reaccionar con nucleófilos como aminas, alcoholes y tioles, lo que lleva a la formación de grupos hidroxilo.
Polimerización: Puede sufrir reacciones de polimerización para formar polímeros reticulados, que se utilizan en recubrimientos, adhesivos y compuestos.
Reactivos y condiciones comunes
Nucleófilos: Las aminas, los alcoholes y los tioles son reactivos comunes utilizados en las reacciones de apertura de anillo de los grupos epóxidos.
Catalizadores: Los ácidos o bases de Lewis se utilizan a menudo para catalizar las reacciones de polimerización.
Productos principales
Los productos principales formados a partir de las reacciones de 1,2-Bis(glicidiloxi)pentano incluyen polímeros reticulados y varios compuestos que contienen hidroxilo, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1,2-Bis(glicidiloxi)pentano tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como agente reticulante en la síntesis de polímeros y resinas.
Biología: Se emplea en la modificación de biomoléculas y la preparación de materiales biocompatibles.
Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos y dispositivos médicos.
Industria: Se utiliza en la producción de recubrimientos, adhesivos y compuestos debido a su capacidad para formar materiales duraderos y resistentes.
Mecanismo De Acción
El mecanismo de acción de 1,2-Bis(glicidiloxi)pentano implica principalmente la reactividad de sus grupos epóxidos. Estos grupos pueden sufrir un ataque nucleofílico, lo que lleva a la formación de enlaces covalentes con varios sustratos. Esta reactividad se explota en la formación de polímeros reticulados y la modificación de biomoléculas.
Comparación Con Compuestos Similares
Compuestos similares
1,3-Bis(glicidiloxi)pentano: Similar en estructura pero con los grupos glicidiloxi en diferentes átomos de carbono.
1,2-Bis(glicidiloxi)etano: Un análogo de cadena más corta con reactividad similar.
Éter diglicidílico de bisfenol A: Un compuesto epóxido ampliamente utilizado con diferentes características estructurales.
Singularidad
1,2-Bis(glicidiloxi)pentano es único debido a su estructura molecular específica, que proporciona reactividad y propiedades distintas en comparación con otros éteres glicidílicos. Su capacidad para formar polímeros reticulados con alta resistencia mecánica y resistencia química lo hace valioso en diversas aplicaciones.
Propiedades
Número CAS |
638128-11-7 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
2-[1-(oxiran-2-ylmethoxy)pentan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C11H20O4/c1-2-3-9(13-7-11-8-15-11)4-12-5-10-6-14-10/h9-11H,2-8H2,1H3 |
Clave InChI |
WFTOQAFBMSGCQS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COCC1CO1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


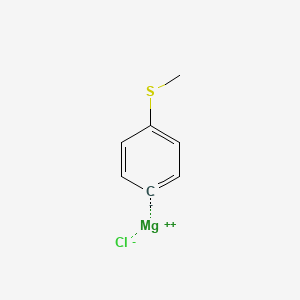

![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)

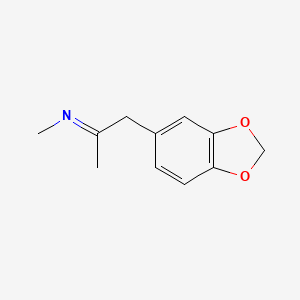
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)
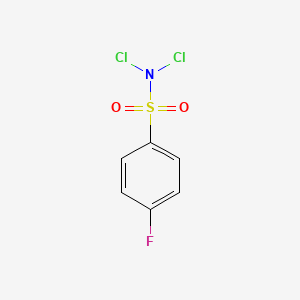

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)
